
Pinguisenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinguisenol is a sesquiterpenoid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Total Synthesis of Pinguisenol
Pinguisenol, a sesquiterpene, has been a subject of interest in synthetic chemistry due to its complex molecular structure. Researchers have developed methods for the total synthesis of pinguisenol. For instance, Srikrishna and Vijaykumar (2000) described the enantiospecific total synthesis of (+)-pinguisenol, highlighting techniques like the orthoester Claisen rearrangement and intramolecular cyclopropanation (Srikrishna & Vijaykumar, 2000). Similarly, Shiina et al. (2007) achieved the total synthesis of pinguisane-type sesquiterpenoids, including pinguisenol, using the Mukaiyama aldol reaction and Diels–Alder dimerization reaction (Shiina et al., 2007).
Synthesis Techniques and Chemical Analysis
Various studies have explored different synthesis techniques and chemical analyses of pinguisenol. Yadav et al. (2017) developed an enantioselective approach to pinguisane sesquiterpenes, including pinguisenol, utilizing key reactions like regioselective thioketal protection and stereoselective cyclopropanation (Yadav et al., 2017). Harada et al. (2002) accomplished the efficient synthesis of 7-O-methyldehydropinguisenol, a variant of pinguisenol, using palladium-catalyzed 1,7-enyne cycloisomerization (Harada et al., 2002).
Potential Bioindicator Applications
In the context of environmental studies, Orchomenella pinguis, a benthic amphipod, has been suggested as a potential bioindicator for contamination in the Arctic. This highlights the indirect association of pinguisenol with ecological research, emphasizing the significance of such compounds in understanding environmental impacts (Bach et al., 2009).
Propiedades
Nombre del producto |
Pinguisenol |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1R,3aS,4S,5S,7aS)-5-ethenyl-1,3a,4,7a-tetramethyl-1,2,3,4,6,7-hexahydroinden-5-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(16)10-9-13(4)11(2)7-8-14(13,5)12(15)3/h6,11-12,16H,1,7-10H2,2-5H3/t11-,12+,13+,14+,15-/m1/s1 |
Clave InChI |
TUCSIUBDOHTKKQ-CAEXGNQWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@]1(CC[C@@]([C@H]2C)(C=C)O)C)C |
SMILES canónico |
CC1CCC2(C1(CCC(C2C)(C=C)O)C)C |
Sinónimos |
pinguisenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



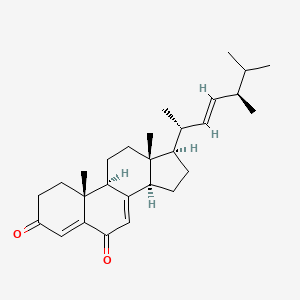
![[1,1'-Biphenyl]-3,5-dicarboxylic acid](/img/structure/B1248502.png)

![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)

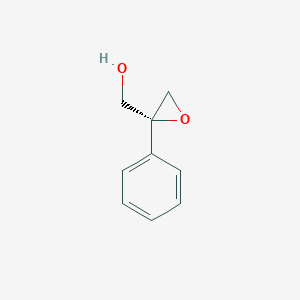

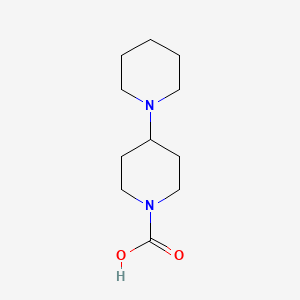


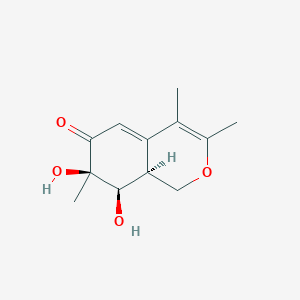
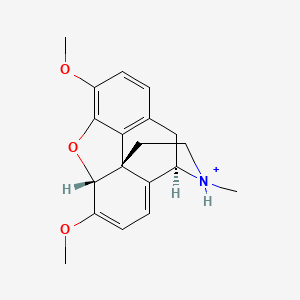
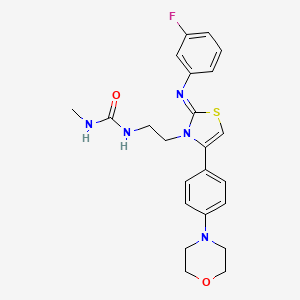
![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)